molecular formula C8H9BrO3S B2432273 3-Bromobenzyl methanesulfonate CAS No. 82732-02-3

3-Bromobenzyl methanesulfonate

Cat. No. B2432273
CAS RN: 82732-02-3
M. Wt: 265.12
InChI Key: FKWAPFZJCTVKNJ-UHFFFAOYSA-N
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Description

3-Bromobenzyl methanesulfonate is a chemical compound with the molecular formula C8H9BrO3S . It is used in various chemical reactions and has several applications in the field of chemistry .


Synthesis Analysis

The synthesis of similar compounds involves the reaction of methanesulfonic acid (MSA) with alcohols . The reaction profiles of MSA and isotopically labeled methanol confirm methanol C−O bond cleavage in the formation of the methyl methanesulfonate (MMS), which is consistent with the reversal of well-established mechanisms for solvolysis of sulfonate esters .


Molecular Structure Analysis

The molecular structure of similar compounds like methyl methanesulfonate has been optimized using methods based on density functional theory, coupled cluster, and Moller−Plesset second order perturbation theory (MP2) .


Chemical Reactions Analysis

Methyl methanesulfonate (MMS) is an alkylating agent that acts on DNA by preferentially methylating guanine and adenine bases . It is broadly used both in basic genome stability research and as a model for mechanistic studies to understand how alkylating agents work, such as those used in chemotherapy .

Scientific Research Applications

  • Synthesis of DNA Minor-Groove-Binding Agents

    • 3-Bromobenzyl methanesulfonate is utilized in the synthesis of DNA minor-groove-binding polybenzamide agents. These agents are significant for their potential in conjugation with biologically active species, offering a pathway for targeted therapies or diagnostics in medicine (Mai, Khan, Clark, & Barker, 2008).
  • Building Blocks for Phenylene-Ethynylenes

    • The compound has been used in the preparation of 2-bromobenzyl phenyl sulfone, a crucial intermediate in synthesizing dihalodiphenylacetylenes. These acetylenes are versatile building blocks for tailor-made phenylene-ethynylenes, which are important in materials science and organic electronics (Orita, Miyamoto, Nakashima, Ye, & Otera, 2004).
  • Marine Natural Products with Antioxidant Activity

    • Derivatives of this compound have been isolated from marine red algae. These compounds, such as 2,3,6-tribromo-4,5-dihydroxybenzyl methyl sulfone, exhibit significant radical-scavenging activity, suggesting potential applications in developing natural antioxidants (Duan, Li, & Wang, 2007).
  • Synthesis of Pharmacologically Relevant Sulfonamides

    • It plays a role in the synthesis of pharmacologically relevant compounds. Intramolecular homolytic substitution on the sulfur atom at acyclic N-(o-bromobenzyl)sulfinamides leads to the formation of enantiopure 3-substituted benzo-fused sulfinamides, important in medicinal chemistry (Fernández‐Salas, Rodríguez-Fernández, Maestro, & García-Ruano, 2014).
  • In Oxidative C-H Bond Activation

    • A manganese dioxide (MnO2)-methanesulfonic acid (CH3SO3H) oxidation system using this compound promotes direct coupling of benzylic ethers and carbamates with simple ketones, significant in organic synthesis (Liu, Sun, Xie, Qin, Liu, & Lou, 2013).
  • Protein S-Sulfhydration Detection

    • In biochemical research, a derivative, S-4-bromobenzyl methanethiosulfonate, has been developed to study protein S-sulfhydryl chemistry. This is crucial for understanding hydrogen sulfide signaling in biological systems (Pan & Carroll, 2013).
  • Fuel Cell Applications

    • Methanesulfonic acid and its derivatives have applications in fuel cell technology. They are used to improve proton conductivity and solvent stability in chitosan-based green polymer electrolyte membranes for fuel cells (Vijayalekshmi & Khastgir, 2017).
  • In Aquaculture Wastewater Treatment

  • In Protein Hydrolysis

    • Methanesulfonic acid is used in protein hydrolysis to improve the analysis of seleno-methionine in biological samples like yeast and nuts. This application is important in the field of food science and nutrition (Wrobel, Kannamkumarath, Wrobel, & Caruso, 2003).

Mechanism of Action

The mechanism of action of similar compounds like MMS involves the methylation of guanine and adenine bases in DNA . This methylation can lead to mutations and DNA damage, which is why MMS is used as a model for studying the effects of alkylating agents .

Safety and Hazards

The safety data sheets of similar compounds suggest that they can cause severe skin burns and eye damage, and may cause respiratory irritation . They should not be released into the environment and should be handled with appropriate personal protective equipment .

Future Directions

The use of methanesulfonic acid (MSA) and its derivatives in hydrometallurgy is being explored, with MSA showing several appealing properties that make it attractive for the development of new circular flowsheets in hydrometallurgy . The global production of MSA is expected to increase rapidly in the near future thanks to both the industrialization of a new sustainable synthesis process and its many applications .

properties

IUPAC Name

(3-bromophenyl)methyl methanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrO3S/c1-13(10,11)12-6-7-3-2-4-8(9)5-7/h2-5H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKWAPFZJCTVKNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OCC1=CC(=CC=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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